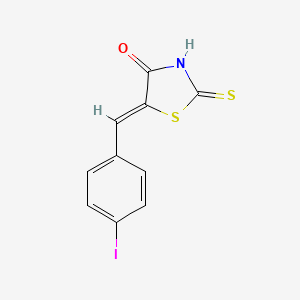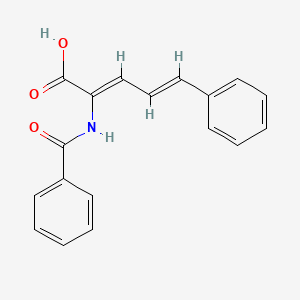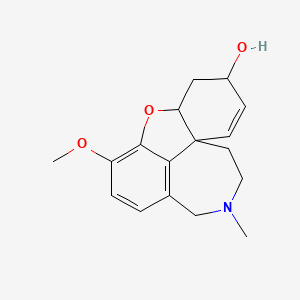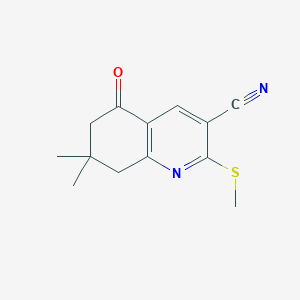![molecular formula C9H12N2O3 B7773529 2-[(Dimethylamino)methyl]-3-nitrophenol](/img/structure/B7773529.png)
2-[(Dimethylamino)methyl]-3-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Dimethylamino)methyl]-3-nitrophenol is an organic compound with the molecular formula C9H12N2O3 It is a derivative of phenol, where the phenolic hydrogen is substituted by a nitro group and a dimethylaminomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-3-nitrophenol typically involves the nitration of 2-[(Dimethylamino)methyl]phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification steps such as recrystallization or distillation to isolate the desired compound .
化学反应分析
Types of Reactions
2-[(Dimethylamino)methyl]-3-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) for halogenation or alkyl halides for alkylation.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated or alkylated phenolic compounds.
科学研究应用
2-[(Dimethylamino)methyl]-3-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(Dimethylamino)methyl]-3-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-[(Dimethylamino)methyl]phenol
- 3-Nitrophenol
- 2,4-Dinitrophenol
- 4-(Dimethylamino)phenol
Uniqueness
2-[(Dimethylamino)methyl]-3-nitrophenol is unique due to the presence of both a nitro group and a dimethylaminomethyl group on the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
属性
IUPAC Name |
2-[(dimethylamino)methyl]-3-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)6-7-8(11(13)14)4-3-5-9(7)12/h3-5,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFBLAZJRCGZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC=C1O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,5-dimethyl-2-[[3-(trifluoromethyl)anilino]methylidene]cyclohexane-1,3-dione](/img/structure/B7773449.png)
![1,3-dimethyl-5-[(piperidin-4-ylmethylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B7773452.png)
![5-[(benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7773459.png)




![1-(4-Amino-furazan-3-yl)-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester](/img/structure/B7773507.png)

![3-amino-4,6-dimethyl-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7773518.png)
![3-amino-N-(2,4-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7773525.png)
![5,5-dimethyl-2-[1-(2-piperazin-1-ylethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B7773539.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}norleucine](/img/structure/B7773553.png)
![Ethyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B7773560.png)
